Calcium borate

Cat. No. B082405

Key on ui cas rn:

12040-58-3

M. Wt: 237.9 g/mol

InChI Key: VLCLHFYFMCKBRP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05380508

Procedure details

A solution or 323.2 g of a calcium carbonate overbased alkylsalicylate (TBN 205 mgKOH/g, calcium content; 8.5 wt. %) (the calcium content of this starting material being the same as the total calcium content of the starting materials (A) and (B) in Example 1 or in each of Comparative Examples 1 and 2) and 400 g of xylene were put in a 1000-ml four-necked flask fitted with a condenser and heated to 60° C. while agitating. To this mixture was added 43.4 g of orthoboric acid, and the resulting mixture was heated up to a refluxing temperature (66° C.) under agitation and reacted for 4 hours to obtain a reaction product. The reaction product was further heated to 140° C. for 1.5 hours to distill out the reaction water and xylene. Finally the reaction product was diluted twofold with hexane and filtered to remove any residual solids present, and the hexane was distilled out to obtain a calcium borate overbased alkylsalicylate.

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

materials ( A )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[Ca+2:5].[Ca].[OH-].[Ca+2].[OH-].[B:10]([OH:13])([OH:12])[OH:11]>CCCCCC.C1(C)C(C)=CC=CC=1>[B:10]([O-:13])([O-:12])[O-:11].[Ca+2:5].[B:10]([O-:13])([O-:12])[O-:11].[Ca+2:5].[Ca+2:5] |f:0.1,3.4.5,9.10.11.12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

323.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Ca+2]

|

Step Two

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Three

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Four

[Compound]

|

Name

|

materials ( A )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ca+2].[OH-]

|

Step Six

|

Name

|

|

|

Quantity

|

43.4 g

|

|

Type

|

reactant

|

|

Smiles

|

B(O)(O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Eight

|

Name

|

|

|

Quantity

|

400 g

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while agitating

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting mixture was heated up to a refluxing temperature (66° C.) under agitation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted for 4 hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a reaction product

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction product was further heated to 140° C. for 1.5 hours

|

|

Duration

|

1.5 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill out

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction water and xylene

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any residual solids present

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the hexane was distilled out

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

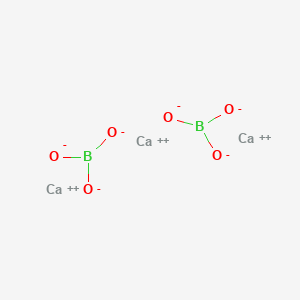

B([O-])([O-])[O-].[Ca+2].B([O-])([O-])[O-].[Ca+2].[Ca+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05380508

Procedure details

A solution or 323.2 g of a calcium carbonate overbased alkylsalicylate (TBN 205 mgKOH/g, calcium content; 8.5 wt. %) (the calcium content of this starting material being the same as the total calcium content of the starting materials (A) and (B) in Example 1 or in each of Comparative Examples 1 and 2) and 400 g of xylene were put in a 1000-ml four-necked flask fitted with a condenser and heated to 60° C. while agitating. To this mixture was added 43.4 g of orthoboric acid, and the resulting mixture was heated up to a refluxing temperature (66° C.) under agitation and reacted for 4 hours to obtain a reaction product. The reaction product was further heated to 140° C. for 1.5 hours to distill out the reaction water and xylene. Finally the reaction product was diluted twofold with hexane and filtered to remove any residual solids present, and the hexane was distilled out to obtain a calcium borate overbased alkylsalicylate.

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

materials ( A )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[Ca+2:5].[Ca].[OH-].[Ca+2].[OH-].[B:10]([OH:13])([OH:12])[OH:11]>CCCCCC.C1(C)C(C)=CC=CC=1>[B:10]([O-:13])([O-:12])[O-:11].[Ca+2:5].[B:10]([O-:13])([O-:12])[O-:11].[Ca+2:5].[Ca+2:5] |f:0.1,3.4.5,9.10.11.12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

323.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Ca+2]

|

Step Two

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Three

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Four

[Compound]

|

Name

|

materials ( A )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ca+2].[OH-]

|

Step Six

|

Name

|

|

|

Quantity

|

43.4 g

|

|

Type

|

reactant

|

|

Smiles

|

B(O)(O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Eight

|

Name

|

|

|

Quantity

|

400 g

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while agitating

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting mixture was heated up to a refluxing temperature (66° C.) under agitation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted for 4 hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a reaction product

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction product was further heated to 140° C. for 1.5 hours

|

|

Duration

|

1.5 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill out

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction water and xylene

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any residual solids present

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the hexane was distilled out

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

B([O-])([O-])[O-].[Ca+2].B([O-])([O-])[O-].[Ca+2].[Ca+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |